2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Overview
Description
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 351.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.6±3.0 kJ/mol, and it has a flash point of 166.2±23.2 °C . The index of refraction is 1.517, and it has a molar refractivity of 63.1±0.4 cm³ . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, similar to the one , have been synthesized and structurally analyzed in several studies. For instance, Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, confirming their structures via spectroscopy and X-ray diffraction. These compounds are boric acid ester intermediates with benzene rings and have been subjected to conformational analysis through Density Functional Theory (DFT), showing consistency between DFT-optimized structures and crystal structures obtained via X-ray diffraction (Huang et al., 2021).
Application in Batteries
A boron-based compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (DiOB-Py), structurally similar to the chemical , has been explored in the context of fluoride shuttle batteries. Kucuk and Abe (2020) investigated DiOB-Py as an electrolyte additive, noting its role in increasing fluoride ion conductivity and solubility, thereby enhancing battery performance (Kucuk & Abe, 2020).
Coordination Polymer Synthesis
In another application, Al-Fayaad et al. (2020) reported the synthesis of an extended dipyridyl ligand involving a similar boron compound, which was used to form a two-dimensional coordination polymer with interesting structural properties. This work highlights the potential of these boron compounds in developing novel polymeric materials (Al-Fayaad et al., 2020).
Fluorescence Probe Development
Boron ester compounds, including those with the tetramethyl-dioxaborolane structure, have been utilized in the development of fluorescence probes for detecting hydrogen peroxide. Fu et al. (2016) synthesized derivatives with fast deboronation velocity in H2O2 vapor, indicating their potential as sensitive and rapid-response probes (Fu et al., 2016).
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .
Mode of Action
The mode of action of this compound is likely related to its boronic acid moiety. Boronic acids can form reversible covalent complexes with proteins, enzymes, and other biological molecules, often acting as inhibitors. The tetramethyl-1,3,2-dioxaborolane group can enhance the stability and lipophilicity of the compound, potentially improving its interaction with the target .
Biochemical Pathways
They are often used in the synthesis of kinase inhibitors, proteasome inhibitors, and antibacterials, among others .
Pharmacokinetics
The presence of the tetramethyl-1,3,2-dioxaborolane group can potentially enhance the lipophilicity of the compound, which may improve its absorption and distribution .
Result of Action
Given its potential to form covalent bonds with proteins and enzymes, it may inhibit their function, leading to various downstream effects depending on the specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Therefore, careful storage and handling are necessary to maintain its stability and efficacy.
properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-9-7-8-13(12-14)15-10-5-6-11-19-15/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXWNIMIQVMSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
453530-49-9 | |
Record name | 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.